BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: 4-Heptanone
In the Preparation of Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Heptanone

Cat. No.: B092745

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-heptanone, a
versatile ketone, in the preparation of flavoring agents. This document details its role as both a
standalone flavor ingredient and as a precursor in the synthesis of other flavor compounds.
Included are its chemical and physical properties, detailed experimental protocols for key
syntheses, and available quantitative data.

Introduction to 4-Heptanone as a Flavor Ingredient

4-Heptanone, also known as butyrone or dipropyl ketone, is a colorless liquid with a
characteristic fruity and cheesy aroma.[1] It is recognized as a flavoring agent in the food
industry and has been granted Generally Recognized as Safe (GRAS) status by the Flavor and
Extract Manufacturers Association (FEMA), with the designation FEMA Number 2546. Its
organoleptic properties make it suitable for inclusion in a variety of flavor formulations,
particularly those aiming for fruity, cheesy, or sweet profiles.

Organoleptic Profile of 4-Heptanone:

o Odor: Described as diffusive, fruity, cheesy, sweet, with nuances of cognac, pineapple, and
tutti-frutti.[1]

o Taste: At a concentration of 4.00 ppm, it is characterized as fruity, diffusive, cheesy, and
ketonic.[1]
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Physicochemical Properties of 4-Heptanone

A summary of the key physicochemical properties of 4-heptanone is presented in Table 1. This
data is essential for its application in flavor synthesis and formulation.

Property Value Reference
Molecular Formula C7H140 [1]
Molecular Weight 114.19 g/mol [1]
Boiling Point 144 °C at 760 mmHg [1]
Flash Point 48.89 °C (120.00 °F) TCC [1]
Specific Gravity i)c.:79300 to 0.83300 @ 25.00 ]

_ 1.40300to 1.41100 @ 20.00
Refractive Index oc [1]

B Soluble in alcohol; 4.7 g/L in
Solubility water @ 25 °C [2]

Application of 4-Heptanone as a Precursor in Flavor
Synthesis

Beyond its direct use as a flavoring agent, 4-heptanone serves as a valuable intermediate in
the synthesis of other flavor compounds. A notable application is in the preparation of sulfur-
containing compounds, which are known for their potent and often savory or tropical fruit-like
aromas.

Synthesis of 3-Propylthio-4-heptanol: A Flavor Enhancer

4-Heptanone is a key starting material in the synthesis of 3-propylthio-4-heptanol, a compound
used to augment or enhance the flavor of foodstuffs. The synthesis involves a multi-step
process, which is detailed in the experimental protocol below.
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This protocol is adapted from methodologies used for the synthesis of similar sulfur-containing

flavor compounds.

Materials:

4-Heptanone

Propyl mercaptan

Sodium borohydride

Suitable solvent (e.g., ethanol, methanol)
Acid catalyst (for certain reaction steps)

Apparatus for chemical synthesis, including reaction flasks, condensers, and purification
equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

Thioetherification: React 4-heptanone with propyl mercaptan in the presence of a suitable
catalyst to form the corresponding thioether, 4-oxo-3-(propylthio)heptane. This reaction
typically requires acidic conditions to facilitate the nucleophilic addition of the thiol to the
ketone.

Reduction: The resulting keto-thioether is then reduced to the corresponding alcohol, 3-
propylthio-4-heptanol. Sodium borohydride is a common and effective reducing agent for this
transformation. The reaction is typically carried out in an alcoholic solvent.

Purification: The final product, 3-propylthio-4-heptanol, is purified from the reaction mixture
using standard laboratory techniques such as distillation or column chromatography to
achieve the desired purity for flavor applications.

Logical Workflow for the Synthesis of 3-Propylthio-4-heptanol:
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Caption: Synthesis of 3-Propylthio-4-heptanol from 4-Heptanone.

Potential Applications in Savory Flavor Creation

Ketones, including 4-heptanone, are known to contribute to the aroma profiles of cooked
meats and dairy products.[3] While specific protocols for the use of 4-heptanone in Maillard
reactions are not extensively detailed in publicly available literature, its chemical structure
suggests its potential as a reactant in the formation of savory flavor compounds. The Maillard
reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of
savory flavor development. The carbonyl group in 4-heptanone can potentially participate in
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reactions with amino acids or their degradation products to generate heterocyclic compounds
that contribute to roasted, meaty, and nutty flavor notes.

General Experimental Workflow for Investigating 4-Heptanone in Maillard Reactions:

Reactants

4-Heptanone Amino Acid (e.g., Cysteine, Glycine) Reducing Sugar (e.g., Glucose, Fructose)

Reaction ;onditions

»| Heat Treatment (e.g., 120-180°C) |

Analysis
Headspace GC-MS Analysis Sensory Evaluation
Outcome
\ \
Identification of Volatile Flavor Compounds Characterization of Savory Flavor Profile

Click to download full resolution via product page

Caption: Investigating 4-Heptanone in Maillard Reactions.

Quantitative Data and Sensory Evaluation

While extensive quantitative sensory data for flavor compounds derived from 4-heptanone is
limited, the following table summarizes the known information for 4-heptanone itself. Further
research is needed to quantify the sensory impact of its derivatives.
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Compound Concentration Sensory Descriptor Reference

Fruity, diffusive,
4-Heptanone 4.00 ppm _ [1]
cheesy, ketonic

10.00% in dipropylene  Fruity, cheese, sweet,
4-Heptanone ) [1]
glycol (odor) cognac, pineapple

Conclusion

4-Heptanone is a valuable compound in the flavorist's palette, contributing a desirable fruity
and cheesy character to various food products. Furthermore, its utility as a chemical
intermediate for synthesizing more complex flavor molecules, such as the flavor enhancer 3-
propylthio-4-heptanol, highlights its versatility. The potential for 4-heptanone to participate in
Maillard reactions to generate savory notes presents an exciting area for future research and
development in the flavor industry. The provided protocols and data serve as a foundation for
scientists and researchers to explore and expand upon the applications of 4-heptanone in
creating innovative and appealing flavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-heptanone, 123-19-3 [thegoodscentscompany.com]

2. 4-heptanol, 589-55-9 [thegoodscentscompany.com]

3. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

 To cite this document: BenchChem. [Application Notes and Protocols: 4-Heptanone in the
Preparation of Flavoring Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092745#4-heptanone-in-the-preparation-of-flavoring-
agents]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.thegoodscentscompany.com/data/rw1025681.html
https://www.thegoodscentscompany.com/data/rw1025681.html
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.benchchem.com/product/b092745?utm_src=pdf-body
https://www.benchchem.com/product/b092745?utm_src=pdf-custom-synthesis
https://www.thegoodscentscompany.com/data/rw1025681.html
https://www.thegoodscentscompany.com/data/rw1034991.html
https://blog-chemicals.ecsa.ch/en/ecsa-chemicals/aroma-chemicals-in-savoury-foods
https://www.benchchem.com/product/b092745#4-heptanone-in-the-preparation-of-flavoring-agents
https://www.benchchem.com/product/b092745#4-heptanone-in-the-preparation-of-flavoring-agents
https://www.benchchem.com/product/b092745#4-heptanone-in-the-preparation-of-flavoring-agents
https://www.benchchem.com/product/b092745#4-heptanone-in-the-preparation-of-flavoring-agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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